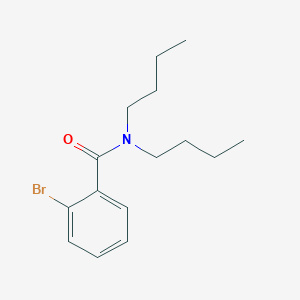
Bis(3-bromo-2,5-diméthylphénol)-4,4'-(3H-2,1-benzoxathiol-3-ylidène) dioxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide: is a complex organic compound known for its unique chemical structure and properties
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a reagent or indicator in various analytical techniques, such as titrations and spectroscopy, due to its distinct spectral properties.
Biology
In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or cellular processes, providing insights into biological mechanisms.
Medicine
Potential medicinal applications include its use as an antimicrobial agent or in drug delivery systems, exploiting its phenolic structure for therapeutic benefits.
Industry
In industry, this compound could be utilized in the manufacture of dyes, pigments, or other chemical products that require its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would likely be optimized to minimize waste and improve efficiency, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenolic hydroxyl groups can be further oxidized to form phenolic acids.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: : Substitution reactions at the bromine or methyl groups can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions can include phenolic acids, reduced phenols, and substituted derivatives, each with unique chemical and physical properties.
Mécanisme D'action
The mechanism by which 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may disrupt microbial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymol Blue: : A related phenolic compound used as a pH indicator.
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,5-xylenol) S,S-dioxide:
Uniqueness
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide: is unique due to its specific substitution pattern and the presence of bromine atoms, which can influence its reactivity and properties compared to similar compounds.
Propriétés
Numéro CAS |
40070-59-5 |
|---|---|
Formule moléculaire |
C23H24Br2O5S |
Poids moléculaire |
572.3 g/mol |
Nom IUPAC |
2-bromo-4-[(3S)-3-[(1S,4S,5R,6S)-5-bromo-4-hydroxy-3,6-dimethylcyclohex-2-en-1-yl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol |
InChI |
InChI=1S/C23H24Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,13,16,19,21,26-27H,1-4H3/t13-,16-,19+,21-,23-/m0/s1 |
Clé InChI |
JHWIBPVPGLHJHA-RMFGFXDFSA-N |
SMILES |
CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
SMILES isomérique |
C[C@H]1[C@H](C=C([C@@H]([C@@H]1Br)O)C)[C@@]2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
SMILES canonique |
CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















